
2,3-Dibromo-1-propanol
Overview
Description
2,3-Dibromo-1-propanol is a halogenated alcohol with the molecular formula C₃H₆Br₂O. It is a colorless to slightly yellow viscous liquid at room temperature. This compound is soluble in water, acetone, alcohol, ether, and benzene, and is stable under normal temperatures and pressures . It has been used as an intermediate in the production of flame retardants, insecticides, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1-propanol can be synthesized by the addition of bromine to allyl alcohol. The reaction is typically carried out in a solvent such as carbon tetrachloride at a temperature of 25-27°C. After the addition of bromine, the mixture is heated to 50°C and maintained at this temperature for one hour. The product is then purified by distillation .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process includes the addition of bromine to allyl alcohol in the presence of a solvent, followed by distillation to purify the product. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1-propanol undergoes several types of chemical reactions, including substitution and elimination reactions. It is incompatible with strong oxidizers .
Common Reagents and Conditions:
Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions to form various derivatives.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Elimination Products: Alkenes are the major products formed during elimination reactions.
Scientific Research Applications
Flame Retardant Production
DBP is recognized as a degradation product of certain flame retardants, such as tris(2,3-dibromopropyl) phosphate. Its detection in environmental samples raises concerns about its persistence and potential health effects . Research has shown that DBP can be released during the life cycle of plastics containing these flame retardants, leading to contamination of air and dust .
Toxicological Studies
Numerous studies have investigated the toxicological effects of DBP. For example:
- The National Toxicology Program conducted chronic toxicity studies on Fischer 344 rats and B6C3F1 mice. Results indicated significant increases in skin tumors at the site of application in high-dose groups .
- A study reported a two- to threefold increase in urine volume in treated rats, suggesting renal effects .
These findings underscore the need for further research into the carcinogenic potential of DBP and its metabolites.
Environmental Health Monitoring
DBP has been identified as a contaminant in indoor environments, particularly in dust samples collected from homes. Its presence is linked to the use of brominated flame retardants, raising concerns about human exposure through inhalation or dermal contact . Research into exposure biomarkers has highlighted DBP's role as a significant indicator of environmental contamination by flame retardants .
Mechanism of Action
2,3-Dibromo-1-propanol exerts its effects through its interaction with biological molecules. It has been shown to be genotoxic, causing mutations in bacterial and mammalian cells. The compound induces genotoxicity through the formation of DNA adducts, leading to mutations and chromosomal aberrations . The exact molecular targets and pathways involved in its genotoxic effects are still under investigation.
Comparison with Similar Compounds
- 1,3-Dibromo-2-propanol
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 1,3-Dichloro-2-propanol
- 1,2-Dibromoethane
- 2,3-Dichloro-1-propanol
Comparison: 2,3-Dibromo-1-propanol is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications such as flame retardants and pharmaceuticals . Its genotoxic effects also distinguish it from other halogenated alcohols, making it a compound of interest in toxicological studies .
Biological Activity
2,3-Dibromo-1-propanol (DBP) is a halogenated organic compound that has garnered attention due to its biological activity and potential health risks. This article explores the compound's biological effects, including mutagenicity, carcinogenicity, and toxicological profiles based on various studies.
This compound is a viscous liquid that is soluble in water and organic solvents. Its chemical structure allows it to participate in various metabolic processes, leading to significant biological interactions.
Mutagenicity and Genotoxicity
Research indicates that this compound exhibits mutagenic properties. It has been shown to cause:
- Mutagenic activity in bacterial systems : Positive results were observed in several strains of Salmonella typhimurium and Escherichia coli, indicating the compound can induce mutations even in the absence of metabolic activation .
- Chromosomal damage : In vitro studies demonstrated that DBP caused sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells . Additionally, it induced sex-linked recessive lethal mutations in Drosophila melanogaster.
Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies this compound as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies . Key findings include:
- Tumor induction : Dermal exposure in rats and mice resulted in an increased incidence of both benign and malignant tumors at various sites, including:
Toxicological Studies
Several studies have outlined the toxic effects of this compound on different biological systems:
Metabolism
The metabolism of this compound involves several pathways. Following administration, it is metabolized into various mercapturic acid metabolites. Studies have identified intermediates such as 3-bromo-1,2-propane epoxide and β-bromolactate during metabolic processing .
Study Overview
A series of studies conducted by the National Toxicology Program (NTP) highlighted the carcinogenic potential of this compound through dermal exposure:
Study Type | Animal Model | Dose | Observed Effects |
---|---|---|---|
Carcinogenicity | Fischer 344 Rats | Dermal application | Increased incidence of skin tumors |
Carcinogenicity | B6C3F1 Mice | Dermal application | Tumors in liver, lung, and forestomach |
Toxicity Study | Sprague-Dawley Rats | Intraperitoneal injection | Increased urine volume; metabolic changes |
These findings underscore the compound's potential for inducing significant biological alterations leading to tumorigenesis.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing the genotoxic potential of 2,3-Dibromo-1-propanol in vitro?
The 48-hour micronucleus (MN) assay is a validated method, with dose adjustments critical to avoid exceeding cytotoxicity thresholds (e.g., >50% reduction in cell viability). Initial experiments may require retesting at optimized doses to confirm genotoxicity, as seen in studies where % MN-BN increased significantly at 512 µg/cm² after dose adjustments . Metabolic activation systems (e.g., S9 liver homogenate) are essential to account for pro-mutagenic metabolites, as the parent compound may require bioactivation to exhibit genotoxicity .
Q. How is this compound typically administered in chronic carcinogenicity studies, and what species are used?
Long-term dermal studies apply this compound dissolved in ethanol to the subscapular skin of F344/N rats and B6C3F1 mice, 5 days/week for 13–55 weeks. This protocol revealed multispecies carcinogenicity, with neoplasms in skin, liver, and gastrointestinal tissues . Dose selection should align with solubility and absorption kinetics to ensure systemic exposure.
Q. What analytical methods are validated for quantifying this compound in biological and environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) with automated solid-phase extraction (SPE) is effective for urine analysis, achieving detection limits suitable for occupational exposure monitoring . For environmental samples (e.g., landfill leachate), mass spectrometry identifies volatile organic components, with this compound detected at concentrations up to 23.8 mg/L .
Advanced Research Questions
Q. How do nonlinear dose-response relationships of this compound impact low-dose extrapolation in cancer risk assessment?
Nonlinear dose-response curves (e.g., high curvature in NTP data) require model-averaged (MA) or semiparametric extrapolation methods. These approaches differ from benchmark dose (BM-PoD) linearization by up to an order of magnitude at low doses, significantly altering risk estimates. For example, MA and semiparametric methods predict higher risks than BM-PoD for sublinear data, necessitating conservative regulatory thresholds .
Q. What molecular modeling approaches have been employed to predict the reactivity of this compound, and how do they inform mechanistic toxicology?
Conformational analysis using SPARTAN software (Monte Carlo method) identifies the lowest-energy geometry, revealing steric and electronic factors influencing bromine dissociation. This predicts susceptibility to glutathione S-transferase-mediated metabolism, generating genotoxic epoxide intermediates. Such models align with in vitro mutagenicity data requiring metabolic activation .
Q. How do interspecies differences in carcinogenic outcomes inform the selection of animal models for this compound risk characterization?
Male F344/N rats develop nasal and Zymbal gland tumors, while B6C3F1 mice exhibit forestomach and lung neoplasms. These differences highlight tissue-specific metabolic activation pathways (e.g., CYP450 isoforms in rodents). Researchers must prioritize models with human-relevant metabolic pathways for extrapolation, particularly for dermal exposure scenarios .
Q. What statistical approaches resolve contradictions in genotoxicity data between initial and adjusted dose regimens?
Contradictory results (e.g., initial negative findings at high cytotoxic doses vs. positive results after dose adjustments) are resolved by adhering to OECD guidelines: limit cytotoxicity to 50–60% cell viability and use duplicate cultures. Reproducibility across independent experiments is critical for confirming genotoxic classification .
Q. How do metabolic activation systems in vitro affect the mutagenic classification of this compound?
The compound’s mutagenicity in Salmonella typhimurium strains (e.g., NM5004) is contingent on metabolic activation, indicating it is a pro-carcinogen. Studies using rat liver S9 fraction demonstrate dose-dependent umuC gene induction, linking bioactivation to DNA adduct formation. This underscores the need for integrated in vitro/in vivo approaches to assess metabolic pathways .
Q. What environmental monitoring strategies detect this compound degradation products in complex matrices?
High-resolution mass spectrometry (HRMS) paired with liquid-liquid extraction identifies brominated byproducts (e.g., tris(2,3-dibromopropyl) phosphate) in environmental samples. Stability studies under UV light or microbial exposure can simulate degradation pathways, while isotopic labeling tracks metabolite persistence in soil/water systems .
Properties
IUPAC Name |
2,3-dibromopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVCIORZLNBIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2O | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021817 | |
Record name | 2,3-Dibromopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dibromo-1-propanol is a clear colorless to slightly yellow viscous liquid. (NTP, 1992), Colorless to slightly yellow liquid; [CAMEO] Faintly yellow clear viscous liquid; [MSDSonline] | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dibromopropanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2962 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
426 °F at 760 mmHg (NTP, 1992), 219 °C | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-DIBROMOPROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dibromopropanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2962 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ALCOHOL, ETHER, BENZENE, In water, 5.20X10+4 mg/l @ 25 °C. | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-DIBROMOPROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.120 @ 20 °C/4 °C | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-DIBROMOPROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 134.6 °F ; 5 mmHg at 184.1 °F; 10 mmHg at 208.8 °F (NTP, 1992), 0.09 [mmHg], 0.09 mm Hg @ 25 °C | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dibromopropanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2962 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,3-DIBROMOPROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
96-13-9 | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dibromo-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromopropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromo-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 2,3-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dibromopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBROMOPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0YBW1OA2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-DIBROMOPROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.